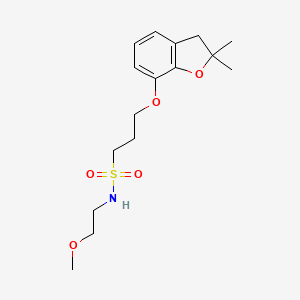

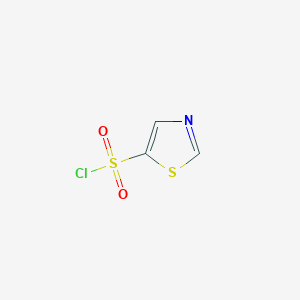

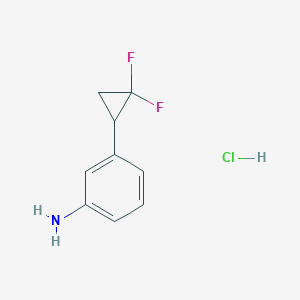

![molecular formula C13H12N4 B2401108 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine CAS No. 1024019-01-9](/img/structure/B2401108.png)

4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .

Synthesis Analysis

The synthesis of a similar compound, namely, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP-Ph-Pyr), was reported to involve two stages. First, an aniline-based molecule, 4-(1H-pyrrol-1-yl)aniline (1), was synthesized. Then, the DTP-based monomer was synthesized under Pd catalysis .Scientific Research Applications

Pharmaceutical Applications

4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine and its derivatives have been studied for various pharmaceutical applications. For instance, derivatives such as 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines have demonstrated platelet antiaggregating activity, which can be superior or comparable to acetylsalicylic acid. Additionally, these compounds have shown moderate antihypertensive, local anesthetic, analgesic, and antiinflammatory activities in animal models (Bondavalli et al., 1992).

Antimicrobial Activity

Certain derivatives of this compound, such as pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines, have been synthesized for antimicrobial applications. These compounds have shown antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Farghaly & El-Kashef, 2005).

Material Science Applications

In material science, this compound derivatives have been utilized in the functional modification of polymers. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified using derivatives like 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide. These modifications have led to increased thermal stability and potential antibacterial and antifungal properties, which can be useful in medical applications (Aly & El-Mohdy, 2015).

Cancer Research

Derivatives of this compound have been explored for their potential in cancer research. For example, novel amide derivatives have shown antiproliferative activity against human breast cancer cell lines. Studies involving graph theoretical analysis, in silico modeling, and molecular dynamic studies have been conducted to assess their effectiveness in cancer treatment (Panneerselvam et al., 2022).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthesis methods and the investigation of its physical and chemical properties. The compound’s potential applications in areas such as energy storage, sensors, and flexible electronics could also be explored .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit human carbonic anhydrase (hca) isoforms .

Mode of Action

Compounds with similar structures have been found to interact with their targets, such as hca isoforms, leading to inhibition . This interaction can result in changes in the biological activity of the target, potentially affecting various cellular processes.

Biochemical Pathways

Similar compounds have been found to have the potential to inhibit the wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell growth and differentiation, and its disruption can have significant effects on cellular function.

Result of Action

The inhibition of hca isoforms and the potential disruption of the wnt/β-catenin signaling pathway suggest that this compound could have significant effects on cellular function .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine are largely attributed to its pyrrole core. Pyrroles have been reported to interact with various enzymes and proteins, influencing their activities . For instance, certain pyrrole derivatives have been found to inhibit dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases

Cellular Effects

They can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, some pyrrole derivatives have been reported to inhibit Ras farnesyltransferase, a key enzyme in cell signaling, leading to the regression of tumors in animal models .

Molecular Mechanism

Based on the known activities of pyrrole derivatives, it can be hypothesized that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

4-(4-pyrrol-1-ylphenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-13-12(9-15-16-13)10-3-5-11(6-4-10)17-7-1-2-8-17/h1-9H,(H3,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLCEQHJGTXOMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C3=C(NN=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2401027.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2401029.png)

![3-[[1-[(3-Bromophenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2401034.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2401039.png)

![Methyl 2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2401045.png)